3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Overview
Description
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group at the 5-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyrrole with formylating agents such as Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group at the 5-position. The resulting intermediate can then be subjected to further reactions to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 3-(5-Carboxy-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reduction: 3-(5-Hydroxymethyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring
Scientific Research Applications
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The formyl group can act as a reactive site for covalent modification of biomolecules, while the pyrrole ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(4-Acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid: Similar structure with an acetyl group instead of a formyl group.
3-(5-Hydroxymethyl-4-methyl-1H-pyrrol-2-yl)propanoic acid: Similar structure with a hydroxymethyl group instead of a formyl group.
3-(5-Carboxy-4-methyl-1H-pyrrol-2-yl)propanoic acid: Similar structure with a carboxylic acid group instead of a formyl group.
Uniqueness
The uniqueness of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a propanoic acid moiety allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
3-(5-formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(2-3-9(12)13)10-8(6)5-11/h4-5,10H,2-3H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGFLSQHLOHCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)CCC(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625380 | |
Record name | 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346600-22-4 | |
Record name | 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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